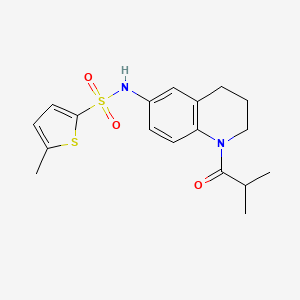

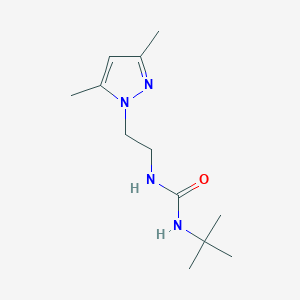

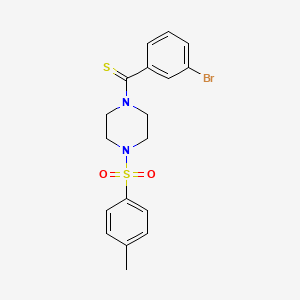

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide, commonly known as ITQ-37, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Protein Kinase Inhibition

Isoquinoline sulfonamides, including compounds structurally related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide, have been identified as potent inhibitors of protein kinases, including cyclic AMP-dependent protein kinase (protein kinase A), with implications for neurobiology and cancer research. For instance, one study showed that H-89, a related isoquinoline sulfonamide, potently inhibits protein kinase A, affecting neurite outgrowth in PC12 cells, a model for nerve growth and differentiation (Chijiwa et al., 1990).

Antimicrobial and Antifungal Activity

Research into the synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has demonstrated potential antimicrobial and antifungal activities. These compounds have shown varying degrees of efficacy against Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their applicability in developing new antimicrobial agents (Fadda et al., 2016).

Antioxidant, Antifungal, and Antibacterial Properties

A series of arylsulfonamide-based compounds have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. This research has highlighted certain compounds within this class that exhibit significant biological activities, indicating their potential use in medical and pharmaceutical applications (Kumar & Vijayakumar, 2017).

Selective Inhibition of Phenylethanolamine N-Methyltransferase

Research into 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines has shown that these compounds are highly potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the synthesis of adrenaline. This selective inhibition suggests potential therapeutic applications for disorders involving catecholamine synthesis (Grunewald et al., 2005).

Structural Basis for Selectivity

The crystal structure of the catalytic domain of casein kinase-1 complexed with an isoquinoline sulfonamide compound has provided insights into the mechanism of ATP-competing inhibition and the origin of selectivity toward different protein kinases. This structural understanding can inform the design of more selective kinase inhibitors for therapeutic use (Xu et al., 1996).

properties

IUPAC Name |

5-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-12(2)18(21)20-10-4-5-14-11-15(7-8-16(14)20)19-25(22,23)17-9-6-13(3)24-17/h6-9,11-12,19H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODFODZHYMZWLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)

![3-[(Pyridin-2-ylmethyl)amino]propanenitrile](/img/structure/B2369166.png)

![6-Phenyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2369170.png)

![N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2369172.png)